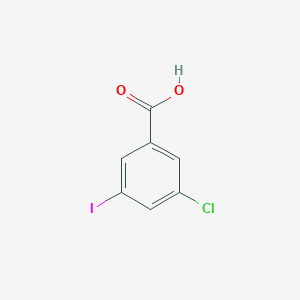3-Chloro-5-iodobenzoic acid
CAS No.: 289039-25-4
Cat. No.: VC2985492
Molecular Formula: C7H4ClIO2
Molecular Weight: 282.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 289039-25-4 |
|---|---|
| Molecular Formula | C7H4ClIO2 |
| Molecular Weight | 282.46 g/mol |
| IUPAC Name | 3-chloro-5-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |
| Standard InChI Key | LFLGQMGSWYRAMO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |
Introduction
Chemical Identity and Structure
3-Chloro-5-iodobenzoic acid is a substituted benzoic acid featuring both chlorine and iodine atoms at positions 3 and 5 of the benzene ring, respectively. This dual halogenation creates a versatile chemical building block with distinctive reactivity patterns.
Basic Identification Information
| Parameter | Value |
|---|---|
| CAS Number | 289039-25-4 |
| Molecular Formula | C₇H₄ClIO₂ |
| Molecular Weight | 282.46 g/mol |
| IUPAC Name | 3-chloro-5-iodobenzoic acid |
| European Community (EC) Number | 608-277-5 |
| MDL Number | MFCD00672966 |
The compound's structure features a carboxylic acid group (-COOH) attached to a benzene ring with chloro and iodo substituents at the meta positions relative to each other . This particular substitution pattern confers unique chemical reactivity that distinguishes it from its positional isomers.
Physical and Chemical Properties
3-Chloro-5-iodobenzoic acid exists as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Fine crystalline needles | |
| Color | White to off-white (hint of lemon) | |
| Melting Point | 190-191°C | |
| Boiling Point | 360.5±27.0°C (Predicted) | |
| Density | 2.077±0.06 g/cm³ (Predicted) |
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | 3.48±0.10 (Predicted) | |
| Solubility | Soluble in organic solvents; limited water solubility | |
| Storage Requirements | 2-8°C (protect from light) |
The compound's acidic nature derives from its carboxylic acid functional group, while its reactivity profile is influenced by the halogen substituents. The iodine atom, being a good leaving group, enables various transformations including cross-coupling reactions, making this compound valuable in organic synthesis .
Synthesis Methods
Several synthetic approaches exist for producing 3-Chloro-5-iodobenzoic acid, with optimization efforts focused on improving yield, purity, and cost-effectiveness.
Common Synthetic Routes
While the search results primarily detail synthesis methods for the positional isomer 2-Chloro-5-iodobenzoic acid, similar procedures can be adapted for 3-Chloro-5-iodobenzoic acid with appropriate modifications to starting materials.
One typical approach involves selective halogenation of appropriately substituted benzoic acid derivatives:
-
Starting with 3-chlorobenzoic acid
-
Performing controlled iodination with appropriate reagents (such as NIS or I₂/HIO₃)
-
Purification to isolate the target product
The synthesis of the related 2-chloro-5-iodobenzoic acid involves a four-step reaction sequence starting from methyl anthranilate, with reported yields up to 80% . Similar chemistry could be applied to obtain the 3-chloro-5-iodobenzoic acid with suitable modifications to the starting materials.
Manufacturing Considerations
Industrial production typically aims to optimize:
Applications and Utility
3-Chloro-5-iodobenzoic acid serves important functions in multiple chemical and pharmaceutical applications.
Synthetic Utility
The compound's value in organic synthesis stems from:
-
Participation in metal-catalyzed coupling reactions (particularly palladium-catalyzed processes)
-
Functional group transformation capabilities
-
Structural diversification potential through selective halogen manipulation
-
Use as a building block in complex molecule synthesis
The unique reactivity differential between the chlorine and iodine substituents allows for selective transformations, making this compound particularly valuable in sequential functionalization strategies .
Market Analysis and Economic Significance
The market for 3-Chloro-5-iodobenzoic acid reflects its specialized applications within the chemical and pharmaceutical industries.
Market Overview
According to market research, specialized halogenated benzoic acids like 3-Chloro-5-iodobenzoic acid occupy a niche but important segment within the fine chemicals market . A comprehensive market research report from 2025 covers global and regional markets for this compound, indicating sufficient commercial interest to warrant dedicated analysis .
The compound is available from multiple chemical suppliers, typically in research quantities ranging from 1g to 25g, with larger quantities available through custom synthesis arrangements .
Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and following standard procedures for laboratory chemicals .
Analytical Characterization
Accurate identification and purity assessment of 3-Chloro-5-iodobenzoic acid rely on several analytical techniques.
Spectroscopic Analysis
Standard characterization methods include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy to confirm functional group presence
-
Mass spectrometry for molecular weight confirmation
Related Compounds and Derivatives
3-Chloro-5-iodobenzoic acid belongs to a family of halogenated benzoic acids with relevant structural analogs.
Structural Isomers
| Compound | CAS Number | Distinction |
|---|---|---|
| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | Positional isomer with chlorine at position 2 |
Derivatives
| Compound | CAS Number | Relationship |
|---|---|---|
| Methyl 3-chloro-5-iodobenzoate | 289039-85-6 | Methyl ester derivative |
| 3-Chloro-5-hydroxybenzoic acid | 53984-36-4 | Related structure with hydroxyl instead of iodine |
These related compounds often share synthetic pathways and applications but exhibit distinct reactivity profiles based on their specific substitution patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume